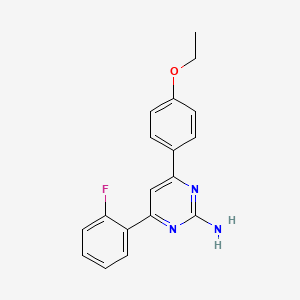
4-(2-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine (4-CPMA) is a compound that has been studied extensively in the scientific community in recent years. It is a synthetic molecule that can be used in a variety of applications, including drug development and laboratory experiments.
科学研究应用
4-(2-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine is an attractive compound for scientific research due to its ability to bind to a variety of proteins and receptors. It has been used as an inhibitor of the enzyme acetylcholinesterase, as well as an agonist of the receptors for serotonin and dopamine. In addition, 4-(2-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has been studied as a potential treatment for a variety of diseases, including Alzheimer’s disease, Parkinson’s disease, depression, and anxiety.
作用机制
The exact mechanism of action of 4-(2-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine is not completely understood, but it is thought to act by binding to and activating certain receptors in the brain. It is believed that 4-(2-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine binds to and activates the serotonin and dopamine receptors, which are involved in regulating mood and behavior. In addition, 4-(2-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
4-(2-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has been found to have a variety of biochemical and physiological effects. In animal studies, it has been found to increase levels of serotonin and dopamine, which are associated with improved mood and behavior. In addition, 4-(2-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has been found to reduce levels of acetylcholinesterase, which is associated with improved memory and cognitive function. Furthermore, 4-(2-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has been found to have anti-inflammatory and antioxidant effects, which could be beneficial in the treatment of certain diseases.
实验室实验的优点和局限性
The use of 4-(2-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine in laboratory experiments has a number of advantages. It is a relatively simple compound to synthesize, and it is relatively stable in solution. In addition, 4-(2-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has been found to be non-toxic, making it safe to use in experiments involving animals. However, there are also some drawbacks to using 4-(2-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine in laboratory experiments. It is not a very potent compound, and its effects may not be as pronounced as with other compounds. In addition, the effects of 4-(2-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine may vary depending on the species of animal being studied.
未来方向
The potential future directions for 4-(2-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine are numerous. It could be used as a potential treatment for a variety of diseases, such as Alzheimer’s disease, Parkinson’s disease, depression, and anxiety. In addition, 4-(2-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine could be used in laboratory experiments to study the effects of serotonin and dopamine on behavior, as well as the effects of acetylcholinesterase inhibition on memory and cognitive function. Furthermore, 4-(2-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine could be used to study the effects of inflammation and oxidative stress on the body, as well as its potential anti-inflammatory and antioxidant effects. Finally, 4-(2-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine could be used in drug development, as it has been found to bind to a variety of proteins and receptors.
合成方法
4-(2-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine can be synthesized in a variety of ways, but the most common method is through a process known as the Biginelli reaction. This reaction involves the condensation of an aromatic aldehyde, an aromatic ketone, and urea in the presence of an acid catalyst. This reaction has been found to give high yields of 4-(2-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine, with yields of up to 90% reported in some studies.
属性
IUPAC Name |
4-(2-chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c1-22-16-9-5-3-7-12(16)15-10-14(20-17(19)21-15)11-6-2-4-8-13(11)18/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPJLOULYVUUHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NC(=N2)N)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![trans-t-Butyl 4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B6347323.png)






